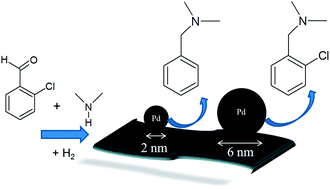Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts
RSC Advances Pub Date: 2018-04-23 DOI: 10.1039/C8RA01987H
Abstract
This work focuses on understanding the influence of the conditions used in the calcination step of palladium catalysts on the performance of this catalyst in the reductive amination of halogen-containing substrates. The results show that increasing the calcination temperatures (from 100 °C to 400 °C) has a detrimental effect on catalytic activity but a strong positive effect on the selectivity (from 45 to 96%), avoiding the undesired dehalogenation reaction. TEM investigation showed that the reason for the different selectivity can be addressed to different Pd mean particles size and particle size distribution. In particular, larger Pd particles obtained at the highest calcination temperature (400 °C) showed the best selectivity to halogenated benzylamines (96%), with a good stability in terms of both activity and selectivity as confirmed by performing recycling tests.


Recommended Literature
- [1] Field-enhanced selectivity in nanoconfined ionic transport†
- [2] In situ assembly of a graphene oxide quantum dot-based thin-film nanocomposite supported on de-mixed blends for desalination through forward osmosis†
- [3] The role of Yb3+ concentrations on Er3+ doped SrLaMgTaO6 double perovskite phosphors
- [4] The effect of substituents on the surface modification of anatase nanoparticles with catecholate-type ligands: a combined DFT and experimental study†
- [5] Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2
- [6] Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
- [7] One-dimensional potential energy functions in vibrational spectroscopy
- [8] Bacteriological, physiological, etc.
- [9] An intuitional hierarchical assembly of cluster–organic frameworks with a thickness of 1.97 nm from a discrete Co14 cluster†
- [10] Food and drugs

Journal Name:RSC Advances
Research Products
-
CAS no.: 13370-08-6
-
CAS no.: 16284-60-9









